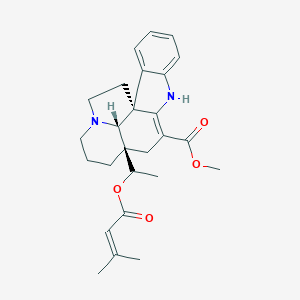
1,2,3,7-Tetramethoxyxanthone
説明
1,2,3,7-Tetramethoxyxanthone is a xanthone isolated from the roots of Polygala tenuifolia Willd .
Synthesis Analysis
Xanthones are secondary metabolites found in plants, fungi, lichens, and bacteria from a variety of families and genera . The structure of xanthone determines its bioactivity, and different substitutions might result in variable bioactivity . The chemical formula of xanthone is C13H8O2. Its main structure is 9H-xanthen-9-one with a dibenzo-γ-pirone scaffold .Molecular Structure Analysis
The molecular formula of 1,2,3,7-Tetramethoxyxanthone is C17H16O6 . Its main structure is 9H-xanthen-9-one with a dibenzo-γ-pirone scaffold . The structure of the xanthone determines its bioactivity, and different substitutions might result in variable bioactivity .Chemical Reactions Analysis
1,2,3,7-Tetramethoxyxanthone can be used to induce expression of related transporters in human brain microvascular endothelial cell model .Physical And Chemical Properties Analysis
The molecular weight of 1,2,3,7-Tetramethoxyxanthone is 316.30 g/mol . It has a topological polar surface area of 63.2 Ų .科学的研究の応用
Quantitative Analysis Standard
1,2,3,7-Tetramethoxyxanthone has been utilized in the field of chemistry for quantitative analysis. Specifically, derivatives of tetramethoxyxanthone, such as 1-hydroxy-2,3,4,5-tetramethoxyxanthone, have been isolated for use as standards in determining the total content of γ-pyrones in various plant materials. This compound was isolated from the aerial part of Halenia corniculata L. Cornaz., a readily available raw material in Russia. A method for preparing this standard compound was developed, signifying its importance in analytical chemistry and quality control processes (Mikhailova, Tankhaeva, Shul′ts, & Tolstikov, 2005).
Phytochemical Studies and Quality Control
The role of methoxylated xanthones, including 1,2,3,7-tetramethoxyxanthone and its derivatives, extends into phytochemical research and plant quality control. For instance, these compounds have been integral in the phytochemical study of small centaury (Centaurium erythraea), a plant known for its bitter tonic properties. A high-performance liquid chromatography/diode array detection method was developed to determine these and other methoxylated xanthones in the chloroform extract of small centaury aerial parts. This methodology offers a complementary approach to existing quality control methods and is applicable to a variety of samples (Valentão et al., 2002).
Synthesis and Characterization
The synthesis of xanthone compounds, including tetramethoxyxanthone derivatives, is a significant area of research. The development of methods for the total synthesis of these compounds, such as 1,3,6,7-tetrahydroxyxanthone from mangiferin metabolites, demonstrates the importance of these compounds in various scientific endeavors. The processes involved in these syntheses contribute to a deeper understanding of the chemical nature and potential applications of these substances (Song Liu-Dong, 2012).
Medicinal Potential
While the requirement was to exclude information related to drug use, dosage, and side effects, it's worth noting that research into tetramethoxyxanthone derivatives has shown potential medicinal properties. These compounds have been studied for various biological activities, including their role in inhibiting bone resorption and their antioxidant capacities, indicating a broad spectrum of potential therapeutic applications (Zhang et al., 2008).
作用機序
Target of Action
1,2,3,7-Tetramethoxyxanthone is a xanthone derivative that has been isolated from the plant Polygala tenuifolia It has been suggested that it may interact with various cellular components to exert its effects .
Mode of Action
It has been suggested that it may induce the expression of related transporters in human brain microvascular endothelial cell models . This suggests that it may interact with cellular transport mechanisms, potentially influencing the movement of other molecules within the cell .
Biochemical Pathways
Xanthones in general are known to have a diverse range of bioactivities, including antioxidant, antibacterial, antimalarial, antituberculosis, and cytotoxic properties . These activities suggest that xanthones may interact with a variety of biochemical pathways, potentially influencing processes such as oxidative stress, bacterial growth, malarial parasite life cycle, tuberculosis infection, and cell proliferation .
Pharmacokinetics
It is known that the glycosylation of xanthones can improve their solubility and pharmacological activity . This suggests that the methoxy groups in 1,2,3,7-Tetramethoxyxanthone may enhance its bioavailability.
Result of Action
It has been suggested that it may reduce oxidative stress and inflammation in cells . This suggests that it may have a protective effect on cells, potentially preventing damage caused by oxidative stress and inflammation .
将来の方向性
特性
IUPAC Name |
1,2,3,7-tetramethoxyxanthen-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O6/c1-19-9-5-6-11-10(7-9)15(18)14-12(23-11)8-13(20-2)16(21-3)17(14)22-4/h5-8H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYLQNKRJVPRLKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC3=CC(=C(C(=C3C2=O)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3,7-Tetramethoxyxanthone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is 1,2,3,7-Tetramethoxyxanthone and where has it been found?
A1: 1,2,3,7-Tetramethoxyxanthone is a xanthone derivative isolated from the Polygala genus of plants. It has been specifically identified in:
- The whole plant extract of Polygala crotalarioides [].
- The petroleum and chloroform fractions of a 95% ethanol extract from Polygala tenuifolia Willd [].
Q2: Are there any other notable xanthones found alongside 1,2,3,7-Tetramethoxyxanthone in Polygala species?
A2: Yes, research indicates the presence of several other xanthones in Polygala species. For instance, Polygala crotalarioides yielded four additional xanthones: 1,7-dihydroxy-2,3-dimethoxyxanthone, 1,2,3-trimethoxy-7-hydroxy-anthone, 1,3,6-trihydroxy-2,7-dimethoxyxanthone, and 1,2,7-trimethoxy-3-hydroxyxanthone []. Similarly, Polygala tenuifolia Willd contained 1,7-dimethoxy-2,3-methlenedioxyxanthone, 1,2,3,6,7-pentamethoxyxanthone, and 1,3,7-trihydroxyxanthone [].
Q3: What methods were used to isolate and identify 1,2,3,7-Tetramethoxyxanthone?
A3: Researchers utilized a combination of techniques for the isolation and characterization of 1,2,3,7-Tetramethoxyxanthone. These included:
- Extraction: Ethanol extraction was employed for initial extraction from Polygala crotalarioides [] while Polygala tenuifolia Willd underwent a 95% ethanol extraction followed by fractionation with petroleum ether and chloroform [].
- Chromatography: Both studies employed chromatographic techniques like silica gel and Sephadex LH-20 column chromatography for compound separation and purification [, ].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



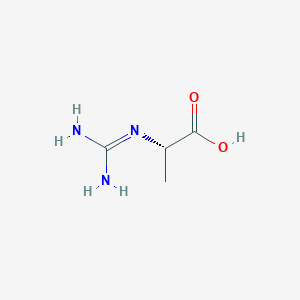
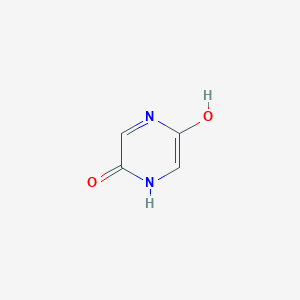
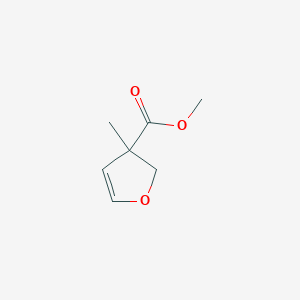
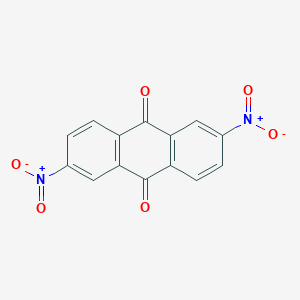
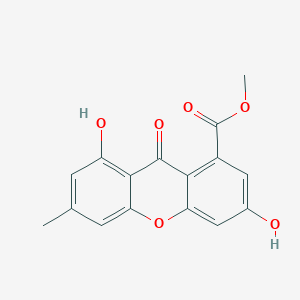
![[(2S,3R,4S,5R,6S)-6-[(2S,3R,4S,5S,6R)-2-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-8-yl]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-methyloxan-3-yl] acetate](/img/structure/B161994.png)
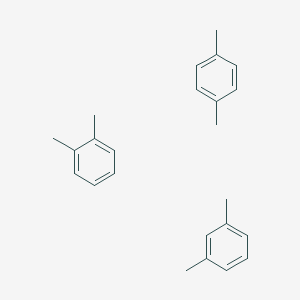
![Methyl (4S,5E,6S)-5-ethylidene-4-[2-[[(5R,6S,7S,9S,10R,15S,16E,17S)-16-ethylidene-5,9-dimethyl-2,13-dioxo-17-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,12,18-trioxatricyclo[13.4.0.06,10]nonadec-1(19)-en-7-yl]oxy]-2-oxoethyl]-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate](/img/structure/B161996.png)
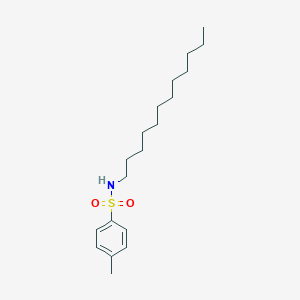
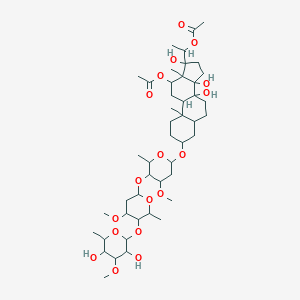

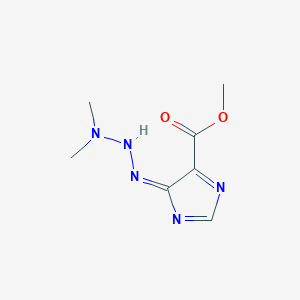
![6-(4-Methoxyphenyl)-2-methylimidazo[1,2-a]pyrazin-3(7H)-one hydrochloride](/img/structure/B162012.png)
